4-Chloro-2-vinylthiophene
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Overview
Description
4-Chloro-2-vinylthiophene is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom at the 4-position and a vinyl group at the 2-position. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-vinylthiophene typically involves the chlorination of 2-vinylthiophene. One common method is the reaction of 2-vinylthiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-vinylthiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of 4-chloro-2-vinylsulfoxide or 4-chloro-2-vinylsulfone.
Reduction: Formation of 4-chloro-2-ethylthiophene.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-vinylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals due to its ability to modulate biological pathways.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4-Chloro-2-vinylthiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-Vinylthiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chlorothiophene: Lacks the vinyl group, which reduces its utility in polymerization reactions.
2,5-Dichlorothiophene: Contains two chlorine atoms, leading to different reactivity and applications.
Uniqueness: 4-Chloro-2-vinylthiophene is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .
Biological Activity
4-Chloro-2-vinylthiophene is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a vinyl group and a chlorine atom, which contributes to its unique reactivity. Its molecular formula is C6H5ClS. This structure allows for various chemical transformations, making it valuable in synthetic chemistry and materials science.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The proposed mechanisms include:
- Disruption of Bacterial Cell Membranes : The compound may integrate into bacterial membranes, leading to structural destabilization.
- Inhibition of Essential Enzymes : It has been suggested that the compound can inhibit key enzymes required for bacterial survival.
Case Studies on Antimicrobial Effects
- Study on Pathogenic Bacteria : In vitro studies demonstrated that this compound effectively inhibited the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL, indicating strong antimicrobial potential.
- Mechanistic Insights : Further investigations revealed that the compound's action involved the disruption of membrane integrity, as evidenced by leakage assays showing increased permeability in treated bacterial cells .
Anticancer Activity
The anticancer potential of this compound has also been a focal point of research. Key findings include:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, particularly in breast and colon cancer cell lines.
- Cell Proliferation Inhibition : Studies indicate that this compound can significantly reduce cell viability in cancerous cells through cell cycle arrest at the G2/M phase.
Research Findings on Anticancer Effects
- Cytotoxicity Assays : In assays involving MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, this compound exhibited IC50 values ranging from 20 to 40 µM, demonstrating its effectiveness in inhibiting tumor cell growth .
- Mechanistic Studies : Molecular studies have suggested that the compound may interact with cellular signaling pathways associated with apoptosis, including the activation of caspases and modulation of Bcl-2 family proteins .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Key Features | Uniqueness |
---|---|---|
2-Vinylthiophene | Lacks chlorine substituent | Less reactive in substitution reactions |
4-Chlorothiophene | Lacks vinyl group | Reduced utility in polymerization reactions |
2,5-Dichlorothiophene | Contains two chlorine atoms | Different reactivity due to multiple substituents |
5-Chloro-2-vinylthiophene | Similar structure but different chlorine position | Variations in reactivity based on substitution pattern |
This compound stands out due to its combination of both a chlorine atom and a vinyl group, enhancing its reactivity and versatility in biological applications.
Properties
Molecular Formula |
C6H5ClS |
---|---|
Molecular Weight |
144.62 g/mol |
IUPAC Name |
4-chloro-2-ethenylthiophene |
InChI |
InChI=1S/C6H5ClS/c1-2-6-3-5(7)4-8-6/h2-4H,1H2 |
InChI Key |
FZBIFLXFFDZTTC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CS1)Cl |
Origin of Product |
United States |
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